molecular formula C11H10N2 B13599406 3-(1-Cyano-1-methylethyl)benzonitrile

3-(1-Cyano-1-methylethyl)benzonitrile

Cat. No.: B13599406
M. Wt: 170.21 g/mol
InChI Key: RZQVVVLSTWZPNE-UHFFFAOYSA-N
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Description

3-(1-Cyano-1-methylethyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile moiety and a cyano group attached to a methylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyano-1-methylethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method includes the Rosenmund-von Braun reaction, where bromobenzene reacts with cuprous cyanide or sodium cyanide in dimethyl sulfoxide (DMSO) to yield benzonitrile .

Industrial Production Methods

Industrial production of benzonitrile typically involves the ammoxidation of toluene. In this process, toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is favored due to its efficiency and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyano-1-methylethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzonitrile derivatives.

Scientific Research Applications

3-(1-Cyano-1-methylethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Cyano-1-methylethyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group but without the methylethyl chain.

    4-Cyanobenzonitrile: Contains an additional cyano group on the aromatic ring.

    3-Cyanobenzonitrile: Similar structure but lacks the methylethyl chain.

Uniqueness

3-(1-Cyano-1-methylethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(2-cyanopropan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-11(2,8-13)10-5-3-4-9(6-10)7-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQVVVLSTWZPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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